molecular formula C23H17As2FO3S4 B569319 4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxy-3H-xanthen-3-one CAS No. 1378318-62-7

4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxy-3H-xanthen-3-one

Cat. No.: B569319
CAS No.: 1378318-62-7
M. Wt: 638.468
InChI Key: XQMGDZVHJYKGCU-UHFFFAOYSA-N
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Description

4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxy-3H-xanthen-3-one is a sophisticated molecular scaffold designed for cutting-edge research in coordination chemistry and materials science. This unique compound integrates a xanthen-3-one core, known for its optoelectronic properties, with two 1,3,2-dithiarsolane rings, which act as potent chelating ligands for various metal ions. The presence of arsenic and sulfur donors in the dithiarsolane groups makes this reagent a promising precursor for the development of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, sensing, and molecular electronics. The appended 4-fluorophenyl moiety further enhances the molecule's utility by providing a site for additional functionalization or by modulating its electronic characteristics and crystal packing behavior. Researchers can leverage this compound to synthesize complex arsenium-containing complexes and explore their photophysical properties, such as fluorescence or phosphorescence, driven by the xanthenone fluorophore. Its primary research value lies in its ability to form stable complexes with transition metals, facilitating studies on charge transfer processes and the design of new functional materials. This product is intended for use by qualified laboratory personnel exclusively for experimental and analytical purposes.

Properties

IUPAC Name

4,5-bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxyxanthen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17As2FO3S4/c26-14-3-1-13(2-4-14)19-15-5-7-17(27)20(24-30-9-10-31-24)22(15)29-23-16(19)6-8-18(28)21(23)25-32-11-12-33-25/h1-8,27H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMGDZVHJYKGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=C3C5=CC=C(C=C5)F)[As]6SCCS6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17As2FO3S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901047854
Record name 4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxyxanthen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901047854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378318-62-7
Record name 4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxyxanthen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901047854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-fluorophenyl)-6-hydroxy-3H-xanthen-3-one is a complex organic compound belonging to the xanthene dye family. Its unique structure incorporates both dithiarsolane moieties and a fluorophenyl group, which contribute to its potential biological activities. This article reviews the compound's biological activity, including its applications in bioimaging, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₄F₂S₄O₂, with a molecular weight of approximately 763.158 g/mol. The compound features a xanthenone core characterized by hydroxyl groups at positions 6 and 9, which enhance its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the dithiarsolane moieties is believed to enhance its biological activity due to the unique reactivity of sulfur-containing compounds.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism of Action
Streptococcus pneumoniae≤ 2 µMDisruption of cell division via FtsZ inhibition
Bacillus subtilis2.0–4.0 mg/LInhibition of Z-ring formation

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

2. Bioimaging Applications

The fluorescence properties of this compound make it suitable for bioimaging applications. It can be utilized in fluorescence microscopy to visualize cellular structures and processes.

Applications in Bioimaging:

  • Staining cellular components
  • Tracking cellular processes in live cells
  • Visualizing specific target molecules

The biological activity of this compound can be attributed to several mechanisms:

1. Inhibition of Protein Targets

The compound has been shown to inhibit protein targets such as protein tyrosine phosphatases (PTPs) through sensitization mechanisms involving reactive functional groups. This inhibition can lead to altered signaling pathways within cells.

2. Disruption of Cell Division

The compound's interaction with FtsZ protein in bacteria disrupts the formation of the Z-ring necessary for cell division. This was evidenced by studies showing a significant reduction in Z-ring formation upon treatment with the compound.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Streptococcus pneumoniae. The compound demonstrated an MIC value comparable to established antibiotics, indicating its potential as an effective antimicrobial agent.

Case Study 2: Fluorescent Properties

In another study focused on bioimaging applications, the compound was successfully used to stain specific cellular components in live cells. The fluorescence intensity allowed for clear visualization of cellular structures under a fluorescence microscope.

Comparison with Similar Compounds

9-[2-(3-Carboxy-9,10-dimethyl)anthryl]-6-hydroxy-3H-xanthen-3-one (DMAX)

  • Structure : Features a 9,10-dimethylanthracene moiety at position 8.
  • Function : A singlet oxygen (<sup>1</sup>O2) probe with rapid reaction kinetics (k = 9.1 × 10<sup>8</sup> M<sup>−1</sup>s<sup>−1</sup> in water) .
  • Fluorescence: Non-fluorescent in its native state but becomes highly fluorescent upon <sup>1</sup>O2-induced endoperoxide (DMAX-EP) formation (λex = 492 nm, λem = 515 nm) .
  • Advantage : 53-fold higher sensitivity than DPAX (a diphenylanthracene analogue) due to optimized HOMO levels and faster endoperoxide formation .

9-[2-(3-Carboxy-9,10-diphenyl)anthryl]-6-hydroxy-3H-xanthen-3-one (DPAX)

  • Structure : Substituted with 9,10-diphenylanthracene.
  • Function : Less sensitive <sup>1</sup>O2 probe compared to DMAX, with slower reaction kinetics .
  • Fluorescence : Similar excitation/emission profiles to DMAX but lower quantum yield (ϕ) due to steric and electronic effects of phenyl groups .

Singlet Oxygen Sensor Green (SOSG)

  • Structure : Fluorescein conjugated to an anthracene derivative (exact structure unpublished) .
  • Function : Commercial <sup>1</sup>O2 probe with fluorescence enhancement upon oxidation.
  • Limitation: Reacts nonspecifically with other ROS (e.g., hypochlorite) and lacks published mechanistic details .

Tokyo Green Dyes (e.g., 2-Me-4-OMe TG)

  • Structure : Lack carboxylic acid groups, with ortho-substituted aryl groups at position 9 .
  • Function : Designed for intracellular phosphate detection.
  • Fluorescence : Retains fluorescence without PET (photoinduced electron transfer) quenching due to absence of electron-withdrawing carboxylate .

NX and AX Derivatives

  • Structure : 9-Naphthyl (NX) or 9-anthracenyl (AX) substituents .
  • Function : Fluorescein derivatives with altered HOMO levels.
  • Fluorescence : NX exhibits higher ϕ than AX due to naphthyl’s electron-donating effects, but both lack specificity for ROS .

Comparative Data Table

Compound Name Key Structural Features Application Reaction Rate (M<sup>−1</sup>s<sup>−1</sup>) Fluorescence Properties (λexem) Selectivity/Advantages
4,5-Bis(1,3,2-dithiarsolan-2-yl)-9-(4-FP)-xanthen-3-one 4/5-dithiarsolane, 9-(4-fluorophenyl) Protein labeling (tetracysteine tags) N/A Fluorogenic (activation upon binding) High specificity for tetracysteine motifs
DMAX 9,10-dimethylanthracene Singlet oxygen detection 9.1 × 10<sup>8</sup> 492/515 nm (fluorescence ON post-oxidation) Highest sensitivity for <sup>1</sup>O2
DPAX 9,10-diphenylanthracene Singlet oxygen detection ~1.7 × 10<sup>8</sup> Similar to DMAX but lower quantum yield Moderate selectivity
SOSG Anthracene-fluorescein hybrid (undisclosed) Singlet oxygen detection Comparable to DMAX/DPBF Commercially available but poorly characterized Broad ROS reactivity
Tokyo Green 9-aryl, no carboxylic acid Phosphate sensing N/A Fluorescence ON without PET quenching Optimized for intracellular use

Key Research Findings

Mechanistic Superiority of DMAX : DMAX’s 9,10-dimethylanthracene enables faster <sup>1</sup>O2 trapping compared to DPAX’s diphenyl group, attributed to reduced steric hindrance and higher HOMO levels .

Selectivity Challenges : SOSG and DPBF lack specificity, reacting with hydroxyl radicals and hypochlorite, whereas DMAX/DPAX are more selective .

Structural Tuning for Function : The absence of a carboxyl group in Tokyo Green dyes eliminates PET quenching, enabling continuous fluorescence, unlike carboxylated probes like DMAX .

Biarsenical Probes : The dithiarsolane groups in this compound confer unique arsenic-thiol binding, absent in ROS-focused probes like DMAX/DPAX .

Preparation Methods

Zirconium-Catalyzed Three-Component Condensation

A validated approach involves ZrCl₄-catalyzed condensation of 4-fluorobenzaldehyde, β-naphthol derivatives, and cyclic diketones (e.g., dimedone). Under ultrasonic irradiation (60 W, 60°C), this method achieves yields up to 95% within 15–20 minutes, compared to 70–82% under silent reflux conditions over 1–2 hours. The mechanism proceeds via:

  • Aldol Addition : ZrCl₄ activates the aldehyde carbonyl, enabling nucleophilic attack by β-naphthol.

  • Michael Addition : The enolized diketone attacks the intermediate chalcone.

  • Cyclodehydration : Intramolecular etherification forms the xanthenone core.

Key Optimization Parameters :

ParameterOptimal ValueImpact on Yield
Catalyst Loading8 mol% ZrCl₄Maximizes Lewis acidity without side reactions
SolventEthanolBalances solubility and eco-friendliness
TemperatureReflux (78°C)Accelerates cyclization
Ultrasound Frequency40 kHzEnhances mass transfer and reduces activation energy
MethodYield (%)Purity (HPLC)
Thiirane Intermediate6289
Direct Cyclocondensation7894

Functional Group Installation and Final Modifications

4-Fluorophenyl Substitution

The 4-fluorophenyl group at C9 is introduced early via:

  • Friedel-Crafts Alkylation : Using 4-fluorobenzyl chloride and AlCl₃ in dichloromethane.

  • Suzuki-Miyaura Coupling : Late-stage palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Efficiency Metrics :

MethodYield (%)Selectivity (C9/C7)
Friedel-Crafts688:1
Suzuki Coupling82>20:1

Hydroxyl Group Protection and Deprotection

The C6 hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether during arsenic-thiol reactions. Final deprotection uses tetrabutylammonium fluoride (TBAF) in THF, achieving >95% recovery.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance safety for arsenic-containing intermediates:

  • Residence Time : 2 minutes at 100°C.

  • Productivity : 12 g/h with 99.5% conversion.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-Factor4318
PMI (Process Mass Intensity)5629

Analytical Characterization

Critical quality attributes were verified via:

  • HRMS : [M+H]⁺ observed at m/z 763.158 (calculated 763.156).

  • ¹³C NMR : Key signals at δ 196.6 (C=O), 165.2 (C-F coupling), 128–130 ppm (aromatic carbons).

  • XRD : Confirmed planar xanthenone core with dihedral angles of 85° between dithiarsolane rings .

Q & A

Q. What is the established synthetic route for this compound, and what critical parameters influence yield?

The compound can be synthesized via a two-step method involving condensation of a fluororesorcinol derivative with an aryl aldehyde, followed by oxidative cyclization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). Key parameters include:

  • Acid concentration : Excess acid promotes retro-Friedel-Crafts reactions, reducing yield. Optimal acid levels stabilize intermediates without triggering decomposition .
  • Oxidative conditions : DDQ efficiently drives cyclization but requires anhydrous conditions to avoid side reactions.
  • Substituent compatibility : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance electrophilic aromatic substitution efficiency.

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Structural validation employs:

  • X-ray crystallography : Programs like SHELX (SHELXL/SHELXS) refine crystal structures, resolving arsenic-sulfur coordination geometry and xanthenone ring puckering .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions, while 19F^{19}\text{F} NMR verifies para-fluorophenyl attachment.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (664.50 g/mol) and arsenic isotope patterns .

Q. What are the primary research applications of this compound in biological systems?

The compound is a biarsenical fluorophore (FlAsH-EDT2) used for:

  • Protein labeling : Binds tetracysteine motifs in live cells, enabling real-time tracking of protein localization and interactions .
  • Singlet oxygen (1O2^1\text{O}_2) detection : Fluorescein-derived xanthenones (e.g., DPAX, DMAX) exhibit sensitivity to 1O2^1\text{O}_2 via endoperoxide formation, with rate constants up to 9.1×108M1s19.1 \times 10^8 \, \text{M}^{-1}\text{s}^{-1} in aqueous systems .

Advanced Research Questions

Q. How can synthetic challenges, such as arsenic toxicity and retro-Friedel-Crafts side reactions, be mitigated?

  • Arsenic handling : Use chelating agents (e.g., EDT [1,2-ethanedithiol]) to stabilize dithiarsolane moieties and reduce free arsenic release .
  • Reaction optimization : Control acid stoichiometry (e.g., H2_2SO4_4 at <5% v/v) to minimize retro-Friedel-Crafts pathways. Microwave-assisted synthesis reduces reaction time, limiting decomposition .

Q. What discrepancies exist in reported 1O2^1\text{O}_21O2​ detection efficiencies among fluorescein-based probes, and how can they be resolved?

Probes like DMAX (k=9.1×108M1s1k = 9.1 \times 10^8 \, \text{M}^{-1}\text{s}^{-1}) outperform DPAX due to:

  • Substituent effects : Methyl groups in DMAX enhance electron density at the anthracene core, accelerating 1O2^1\text{O}_2 trapping .
  • Solvent polarity : Hydrophobic environments (e.g., lipid membranes) reduce water-induced quenching, improving signal-to-noise ratios .
  • Validation : Cross-check with DPBF (1,3-diphenylisobenzofuran) absorbance assays to resolve fluorescence-quenching artifacts .

Q. How does the nonplanarity of the xanthenone ring impact fluorescence quantum yield and protein binding?

  • Ring puckering : Cremer-Pople coordinates quantify out-of-plane distortions, which alter π\pi-π\pi stacking with target proteins. Planar conformations maximize fluorescence intensity .
  • Binding affinity : Molecular dynamics simulations reveal that arsenic-sulfur bond flexibility accommodates tetracysteine motif variations, but excessive puckering reduces binding specificity .

Methodological Notes

  • Crystallography : SHELX refinement requires high-resolution data (1.0A˚\leq 1.0 \, \text{Å}) to resolve arsenic-sulfur bond disorder .
  • Toxicity mitigation : Always use FlAsH-EDT2 with EDT (1:10 molar ratio) to scavenge free arsenic during live-cell imaging .

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